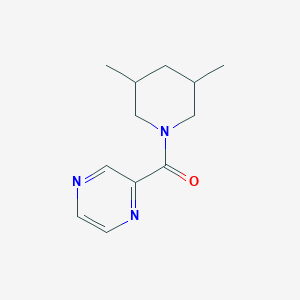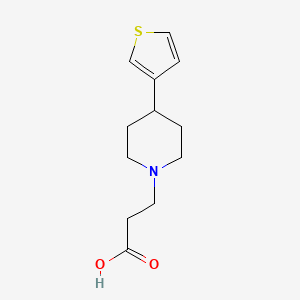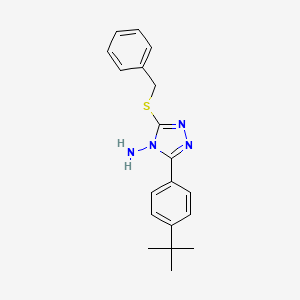
N,N-dimethylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylquinoline-8-carboxamide, also known as DMQA, is a synthetic compound that has been widely used in scientific research. DMQA belongs to the quinoline family and is a derivative of quinoline-8-carboxamide. Its chemical structure consists of a quinoline ring with a dimethylamino group at position 2 and a carboxamide group at position 8.
Mechanism of Action
The mechanism of action of N,N-dimethylquinoline-8-carboxamide is not fully understood. However, it has been suggested that N,N-dimethylquinoline-8-carboxamide exerts its biological activities by inhibiting various enzymes and proteins involved in cell proliferation and survival. N,N-dimethylquinoline-8-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N,N-dimethylquinoline-8-carboxamide has also been found to inhibit the activity of NF-κB, a protein involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N,N-dimethylquinoline-8-carboxamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N,N-dimethylquinoline-8-carboxamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N,N-dimethylquinoline-8-carboxamide has been shown to decrease the levels of reactive oxygen species and lipid peroxidation products.
Advantages and Limitations for Lab Experiments
N,N-dimethylquinoline-8-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N,N-dimethylquinoline-8-carboxamide has also been found to have low toxicity and is well tolerated by cells and animals. However, N,N-dimethylquinoline-8-carboxamide has some limitations for lab experiments. It has poor solubility in water and organic solvents, which can limit its use in some experiments. N,N-dimethylquinoline-8-carboxamide also has limited stability in solution, which can affect its biological activity.
Future Directions
There are several future directions for the study of N,N-dimethylquinoline-8-carboxamide. One future direction is the investigation of the molecular targets of N,N-dimethylquinoline-8-carboxamide. The identification of the molecular targets of N,N-dimethylquinoline-8-carboxamide can provide insights into its mechanism of action and help in the development of more potent analogs. Another future direction is the investigation of the pharmacokinetics and pharmacodynamics of N,N-dimethylquinoline-8-carboxamide. The understanding of the pharmacokinetics and pharmacodynamics of N,N-dimethylquinoline-8-carboxamide can help in the optimization of its dosing and administration. Finally, the investigation of the potential clinical applications of N,N-dimethylquinoline-8-carboxamide is another future direction. The antitumor, anti-inflammatory, and analgesic properties of N,N-dimethylquinoline-8-carboxamide suggest that it may have potential clinical applications in the treatment of cancer, inflammation, and pain.
Synthesis Methods
N,N-dimethylquinoline-8-carboxamide can be synthesized using various methods. One of the most common methods is the reaction between 2-dimethylaminoaniline and 8-chloroquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form N,N-dimethylquinoline-8-carboxamide.
Scientific Research Applications
N,N-dimethylquinoline-8-carboxamide has been extensively used in scientific research due to its various biological activities. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. N,N-dimethylquinoline-8-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
N,N-dimethylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKGLXJEKJXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylquinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)




![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)

![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

